molecular formula C22H24N4O3 B2682120 N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113109-68-4

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2682120
CAS No.: 1113109-68-4
M. Wt: 392.459
InChI Key: FFZGHAJEUDZQRT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxadiazole ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple stepsCommon reagents used in these reactions include cyclohexylamine, 4-methylbenzoyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of a cyclohexyl group, an oxadiazole ring, and a pyridine derivative, which together create a molecule with potentially novel properties and applications.

Biological Activity

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a dihydropyridine moiety, and an oxadiazole ring. Its chemical structure can be represented as follows:

\text{N cyclohexyl 2 5 3 4 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

Properties

PropertyValue
Molecular FormulaC_{20}H_{24}N_{4}O_{2}
Molecular Weight356.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with oxadiazole and dihydropyridine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism of action includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Antioxidant Properties

Compounds containing dihydropyridine structures are known for their antioxidant capabilities. N-cyclohexyl derivatives may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that N-cyclohexyl compounds showed potent activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Study 2: Anticancer Activity

In a multicellular spheroid model designed to mimic tumor microenvironments, N-cyclohexyl derivatives demonstrated significant reductions in tumor viability. The compound's ability to penetrate spheroids suggests potential for use in solid tumors where drug delivery is often challenging .

Study 3: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that N-cyclohexyl derivatives could inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell migration and invasion capabilities, highlighting its potential as an antimetastatic agent .

Properties

IUPAC Name

N-cyclohexyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-7-9-16(10-8-15)21-24-22(29-25-21)17-11-12-20(28)26(13-17)14-19(27)23-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGHAJEUDZQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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